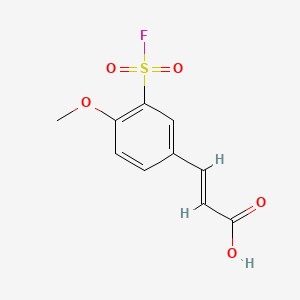![molecular formula C26H34N2O6 B13454607 1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate](/img/structure/B13454607.png)
1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyridine core, followed by the introduction of the benzyl, tert-butyl, and ethyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final step usually involves esterification to introduce the tricarboxylate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes may be employed to facilitate the coupling reactions. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2’-bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl groups at the 4 and 4’ positions.
1,10-phenanthroline: A related compound with a similar structure but different ring system.
Uniqueness
1-benzyl 1’-tert-butyl 4-ethyl 2’,3’,5,6-tetrahydro-1H,1’H,2H,6’H-[3,4’-bipyridine]-1,1’,4-tricarboxylate is unique due to its combination of functional groups and the resulting properties. The presence of benzyl, tert-butyl, and ethyl groups, along with the tricarboxylate moieties, provides a distinct set of chemical and physical characteristics that differentiate it from other bipyridine derivatives.
Properties
Molecular Formula |
C26H34N2O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-O-benzyl 4-O-ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C26H34N2O6/c1-5-32-23(29)21-13-16-28(24(30)33-18-19-9-7-6-8-10-19)17-22(21)20-11-14-27(15-12-20)25(31)34-26(2,3)4/h6-11H,5,12-18H2,1-4H3 |
InChI Key |
FOIPKIZSPFIYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CN(CC1)C(=O)OCC2=CC=CC=C2)C3=CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


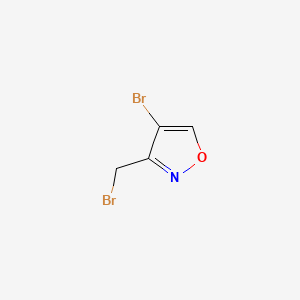
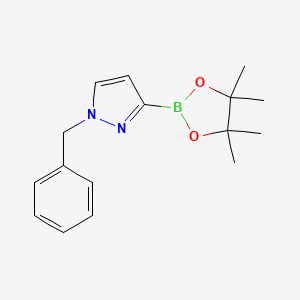
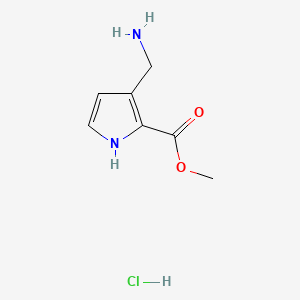

![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
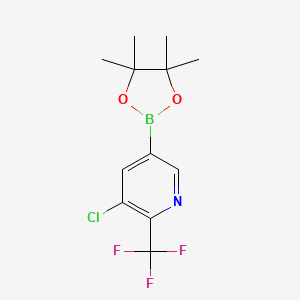
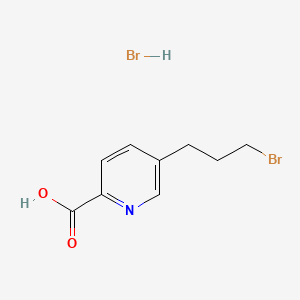
![1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one](/img/structure/B13454564.png)

![Bicyclo[3.2.0]heptan-6-ol](/img/structure/B13454575.png)
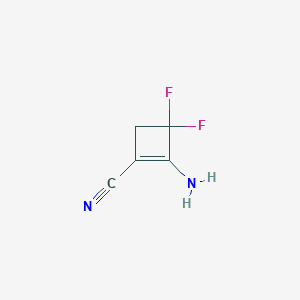
![1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane](/img/structure/B13454587.png)
![2-{[1-(1,3-Dioxaindan-5-yl)propan-2-yl]amino}acetic acid hydrochloride](/img/structure/B13454593.png)
